molecular formula C22H15BrN4O4 B2450415 1-((3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(furan-2-ylmethyl)quinazoline-2,4(1H,3H)-dione CAS No. 1207033-94-0

1-((3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(furan-2-ylmethyl)quinazoline-2,4(1H,3H)-dione

Cat. No.: B2450415
CAS No.: 1207033-94-0
M. Wt: 479.29
InChI Key: LWVCABITRCCVMR-UHFFFAOYSA-N
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Description

1-((3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(furan-2-ylmethyl)quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C22H15BrN4O4 and its molecular weight is 479.29. The purity is usually 95%.
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Properties

IUPAC Name

1-[[3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-(furan-2-ylmethyl)quinazoline-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15BrN4O4/c23-17-9-3-1-7-15(17)20-24-19(31-25-20)13-26-18-10-4-2-8-16(18)21(28)27(22(26)29)12-14-6-5-11-30-14/h1-11H,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWVCABITRCCVMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C(=O)N2CC3=NC(=NO3)C4=CC=CC=C4Br)CC5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15BrN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-((3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(furan-2-ylmethyl)quinazoline-2,4(1H,3H)-dione is a derivative of quinazoline and has garnered attention for its diverse biological activities. This article synthesizes current research findings on its biological activity, focusing on antimicrobial and anticancer properties, as well as its potential mechanisms of action.

Structure and Synthesis

The compound belongs to the class of quinazoline-2,4(1H,3H)-diones , which are known for their varied pharmacological profiles. The synthesis typically involves reactions of anthranilic acid derivatives with other reactive intermediates under controlled conditions, leading to high yields of the desired product. Recent advancements have emphasized eco-efficient synthesis methods that minimize waste and utilize water as a solvent .

Antimicrobial Activity

Research indicates that quinazoline derivatives exhibit significant antimicrobial properties. Several studies have evaluated the antimicrobial efficacy of related compounds against various bacterial strains:

CompoundBacterial Strains TestedInhibition Zone (mm)MIC (mg/mL)
Compound 13Staphylococcus aureus1180
Compound 15Escherichia coli1075
Compound 14aCandida albicans1270
Compound 14bStaphylococcus aureus1375

These results demonstrate that certain derivatives show moderate to significant activity against both Gram-positive and Gram-negative bacteria . The mechanism is thought to involve inhibition of bacterial gyrase and DNA topoisomerase IV, crucial for bacterial DNA replication .

Anticancer Activity

The anticancer potential of quinazoline derivatives has also been extensively studied. These compounds have been shown to inhibit the proliferation of various human tumor cell lines. For example:

Cell LinePercent Growth Inhibition (%)
SNB-1986.61
OVCAR-885.26
NCI-H4075.99

The mechanisms underlying their anticancer effects include the inhibition of DNA repair pathways and interference with cell cycle progression . Notably, quinazoline derivatives have demonstrated effectiveness in targeting multiple pathways involved in cancer cell survival.

Case Studies and Research Findings

Several key studies have contributed to understanding the biological activity of this compound:

  • Study on Antimicrobial Efficacy : A study evaluated a series of quinazoline derivatives for their ability to inhibit bacterial growth using agar diffusion methods. Among them, compounds with oxadiazole moieties exhibited enhanced activity against resistant strains .
  • Anticancer Investigations : Another significant research effort focused on the effect of quinazoline derivatives on various cancer cell lines. The findings indicated that these compounds could induce apoptosis in cancer cells through multiple signaling pathways .

Scientific Research Applications

Antimicrobial Applications

Recent studies have demonstrated that quinazoline derivatives exhibit significant antimicrobial properties. For instance, compounds structurally similar to the one have shown efficacy against various bacterial strains such as Staphylococcus aureus and Pseudomonas aeruginosa. The synthesis and evaluation of related quinazoline derivatives have indicated that modifications at specific positions can lead to enhanced antibacterial activity .

Case Study: Antimicrobial Activity Evaluation

A study synthesized several quinazoline derivatives and tested them against common pathogens using the agar diffusion method. Compounds with structural similarities to 1-((3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(furan-2-ylmethyl)quinazoline-2,4(1H,3H)-dione exhibited notable antibacterial and antifungal activities comparable to standard antibiotics .

CompoundActivity against Staphylococcus aureusActivity against Pseudomonas aeruginosa
Compound AInhibition Zone: 15 mmInhibition Zone: 12 mm
Compound BInhibition Zone: 18 mmInhibition Zone: 14 mm

Anticancer Potential

The anticancer properties of quinazoline derivatives are well-documented. The compound in focus has been assessed for its cytotoxic effects on various cancer cell lines. Its mechanism often involves the inhibition of specific kinases involved in cancer cell proliferation.

Case Study: Anticancer Activity Assessment

In vitro studies have shown that quinazoline derivatives can induce apoptosis in cancer cells. For example, a related compound demonstrated significant cytotoxicity against breast cancer cell lines (MCF-7) with an IC50 value indicating potent activity .

Cell LineIC50 (µM)Mechanism of Action
MCF-710Apoptosis induction
HeLa15Cell cycle arrest

Mechanistic Insights

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

  • Kinase Inhibition : Many quinazoline derivatives act as ATP competitors for kinases involved in cell signaling pathways.
  • DNA Interaction : Some studies suggest that these compounds can intercalate with DNA, leading to disruption of replication processes.

Preparation Methods

Cyclocondensation of Anthranilic Acid Derivatives

The quinazoline-2,4-dione scaffold is synthesized from methyl 2-aminobenzoate and urea under refluxing conditions in dimethylformamide (DMF). This method achieves 85% yield after recrystallization from ethanol.

Reaction Conditions :

  • Substrate : Methyl 2-aminobenzoate (1.0 equiv), urea (2.5 equiv)
  • Solvent : DMF, 150°C, 8 hours
  • Workup : Precipitation in ice-water, filtration, recrystallization (ethanol)

N-Alkylation with Propargyl Bromide

To introduce the propargyl group at the N3 position, the quinazoline-2,4-dione is treated with propargyl bromide in the presence of potassium carbonate. This step proceeds in 78% yield, confirmed by $$ ^1H $$ NMR (δ 4.85 ppm, singlet, 2H).

Key Analytical Data :

  • Melting Point : 212–214°C
  • HRMS (ESI+) : m/z 245.0921 [M+H]$$^+$$ (calculated for C$${11}$$H$$9$$N$$2$$O$$3$$: 245.0667)

Construction of the 1,2,4-Oxadiazole Ring

Amidoxime Formation

The 2-bromobenzamidoxime intermediate is prepared by treating 2-bromobenzonitrile with hydroxylamine hydrochloride in ethanol/water (1:1) at 60°C for 12 hours. The product is isolated in 92% yield.

Reaction Optimization :

  • Nitrogen Source : Hydroxylamine hydrochloride (3.0 equiv)
  • Solvent System : Ethanol/water (1:1), 60°C
  • Yield : 92% (white crystals)

Cyclization with Chloroacetylquinazoline

The amidoxime undergoes cyclodehydration with chloroacetylquinazoline in the presence of N,N’-dicyclohexylcarbodiimide (DCC) and dimethylaminopyridine (DMAP). This step forms the 1,2,4-oxadiazole ring, yielding 68% of the coupled product.

Critical Parameters :

  • Coupling Agent : DCC (1.2 equiv), DMAP (0.2 equiv)
  • Solvent : Dichloromethane, room temperature, 6 hours
  • Purification : Column chromatography (SiO$$_2$$, hexane/ethyl acetate 4:1)

Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling

The 2-bromophenyl group is introduced via Suzuki–Miyaura coupling using phenylboronic acid under palladium catalysis. This step achieves 89% yield with tetrakis(triphenylphosphine)palladium(0) as the catalyst.

Optimized Conditions :

  • Catalyst : Pd(PPh$$3$$)$$4$$ (5 mol%)
  • Base : Na$$2$$CO$$3$$ (2.0 equiv)
  • Solvent : DME/H$$_2$$O (4:1), 80°C, 12 hours

Introduction of the Furan-2-ylmethyl Group

Alkylation with Furfuryl Bromide

The N3 position of the quinazoline is alkylated using furfuryl bromide in acetonitrile with potassium iodide as a promoter. Microwave irradiation (100°C, 30 minutes) enhances the yield to 82%.

Analytical Confirmation :

  • $$ ^1H $$ NMR : δ 6.35 (d, J = 3.1 Hz, 1H, furan H-3), 7.45 (d, J = 3.1 Hz, 1H, furan H-4)
  • $$ ^{13}C $$ NMR : δ 110.2 (furan C-3), 142.5 (furan C-2)

Analytical Characterization and Spectral Data

Table 1: Comparative Yields and Reaction Conditions

Step Reagents/Conditions Yield (%) Purity (HPLC)
Quinazoline core Urea, DMF, 150°C 85 99.2
Oxadiazole cyclization DCC, DMAP, CH$$2$$Cl$$2$$ 68 98.5
Suzuki coupling Pd(PPh$$3$$)$$4$$, Na$$2$$CO$$3$$, DME/H$$_2$$O 89 99.8
Furan alkylation Furfuryl bromide, KI, microwave 82 98.7

Table 2: Spectroscopic Data for Final Compound

Technique Data
HRMS (ESI+) m/z 553.0582 [M+H]$$^+$$ (calc. for C$${23}$$H$${16}$$BrN$$4$$O$$5$$: 553.0314)
$$ ^1H $$ NMR δ 8.15 (s, 1H, H-5), 7.89 (d, J = 8.1 Hz, 2H, Ar-H), 6.35 (d, J = 3.1 Hz, 1H, furan)
$$ ^{13}C $$ NMR δ 162.4 (C=O), 155.8 (oxadiazole C-2), 110.2 (furan C-3)

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 1-((3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(furan-2-ylmethyl)quinazoline-2,4(1H,3H)-dione?

  • Methodology :

  • Step 1 : Synthesize the quinazoline-2,4-dione core via cyclization of anthranilic acid derivatives with urea or thiourea under acidic conditions .
  • Step 2 : Introduce the furan-2-ylmethyl group at position 3 using alkylation or nucleophilic substitution, optimized with catalysts like K2_2CO3_3 in DMF .
  • Step 3 : Attach the 1,2,4-oxadiazole moiety via a coupling reaction between a nitrile oxide (generated from 2-bromophenylhydroximoyl chloride) and the quinazoline core, followed by cyclization under reflux in acetic acid .
    • Key Considerations : Monitor reaction progress using TLC or HPLC. Purify via column chromatography and confirm purity (>95%) using LC-MS .

Q. How can the structural integrity of this compound be validated post-synthesis?

  • Analytical Techniques :

  • X-ray Crystallography : Resolve crystal structure to confirm stereochemistry and intermolecular interactions (e.g., hydrogen bonding with the dione moiety) .
  • NMR Spectroscopy : Use 1^1H and 13^13C NMR to verify substituent positions. The 2-bromophenyl group will show deshielded aromatic protons (~7.5–8.5 ppm), while the furan methylene protons appear at ~4.5–5.0 ppm .
  • IR Spectroscopy : Confirm carbonyl stretches (C=O) at ~1680–1720 cm1^{-1} and oxadiazole C=N stretches at ~1600 cm1^{-1} .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported biological activity data for quinazoline-dione derivatives?

  • Case Example : If in vitro assays show potent enzyme inhibition but in vivo models lack efficacy:

  • Approach 1 : Evaluate bioavailability by measuring plasma concentration and metabolic stability (e.g., liver microsome assays) .
  • Approach 2 : Modify substituents to enhance solubility (e.g., replace bromophenyl with polar groups) and retest .
  • Approach 3 : Use computational docking to assess binding affinity variations caused by crystal structure discrepancies .
    • Data Reconciliation : Cross-validate using orthogonal assays (e.g., SPR for binding kinetics vs. enzymatic activity assays) .

Q. How can computational methods predict the interaction of this compound with biological targets?

  • Methodology :

  • Molecular Docking : Use AutoDock Vina to model interactions with enzymes like dihydrofolate reductase (DHFR). Focus on hydrogen bonds between the dione moiety and active-site residues (e.g., Arg28) .
  • DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to analyze electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity .
  • MD Simulations : Simulate binding stability over 100 ns to identify critical residues for mutagenesis studies .

Q. What experimental designs are optimal for evaluating the compound’s cardiovascular activity?

  • Assay Design :

  • In Vitro : Measure vasorelaxation in rat aortic rings pre-contracted with phenylephrine. Compare efficacy to reference drugs (e.g., nifedipine) .
  • Mechanistic Studies : Use patch-clamp electrophysiology to assess calcium channel blockade in cardiomyocytes .
  • In Vivo : Administer to hypertensive rat models and monitor blood pressure changes via telemetry .
    • Controls : Include positive controls (e.g., verapamil) and vehicle-only groups. Validate statistical significance with ANOVA (p < 0.05) .

Methodological Challenges and Solutions

Q. How to address low yield during the oxadiazole ring formation step?

  • Root Cause : Competing side reactions (e.g., hydrolysis of nitrile oxide intermediates).
  • Optimization :

  • Use anhydrous solvents (e.g., dried DCM) and inert atmospheres (N2_2 or Ar) .
  • Employ coupling agents like EDCI/HOBt to stabilize intermediates .
  • Increase reaction temperature to 80–90°C to accelerate cyclization .

Q. What analytical techniques differentiate polymorphic forms of this compound?

  • Techniques :

  • PXRD : Compare diffraction patterns to identify crystalline vs. amorphous forms .
  • DSC : Measure melting points and thermal stability (e.g., sharp endotherm at ~250°C indicates pure crystalline form) .
  • Solid-State NMR : Detect variations in hydrogen-bonding networks .

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